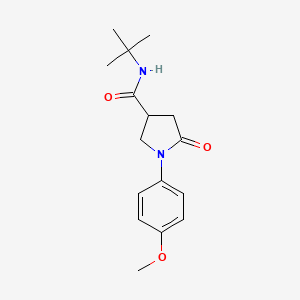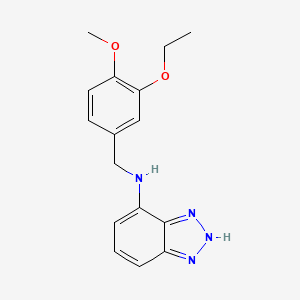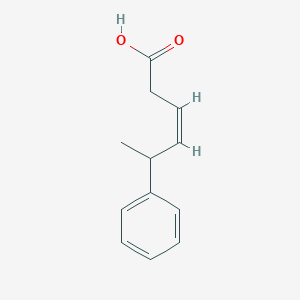
N-(tert-butyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(tert-butyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide” is a compound that likely has interest in organic and medicinal chemistry due to its structural components, such as the pyrrolidine ring, which is a common feature in many biologically active molecules. The tert-butyl group contributes to steric hindrance, potentially affecting the molecule's reactivity and solubility, while the methoxyphenyl group could influence the compound’s electronic properties and interaction with biological targets.
Synthesis Analysis
While specific synthesis routes for this compound were not directly found, related research indicates the use of tert-butyl esters in synthetic chemistry for introducing steric bulk and protecting groups in complex molecule synthesis. For instance, synthesis routes involving singlet oxygen reactions with tert-butyl esters of pyrrole carboxylic acids yield substituted pyrroles, hinting at potential pathways for synthesizing similar structures (Wasserman et al., 2004).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and quantum mechanical methods. For closely related compounds, studies have detailed crystal structures, showing how tert-butyl groups and methoxyphenyl rings influence the overall molecular conformation and stability through intramolecular and intermolecular interactions (Banerjee et al., 2002).
Chemical Reactions and Properties
Chemical properties of similar compounds reveal their reactivity towards various reagents and conditions. For example, the reaction of tert-butyl ester derivatives with singlet oxygen can lead to peroxidic intermediates, which further react to produce substituted pyrroles, indicating a potential for diverse chemical transformations (Wasserman et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in various environments. Research on similar compounds has shown that tert-butyl groups can significantly impact the solubility and crystalline nature of organic molecules (Mohammat et al., 2008).
Propiedades
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)17-15(20)11-9-14(19)18(10-11)12-5-7-13(21-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEMLRWSQGOISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)
![N-[3-({[(3,5-dichlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5329808.png)
![6-[4-(4-methylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5329814.png)

![3-cyclopropyl-6-{3-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]propyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5329828.png)

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![2-isopropyl-4-methyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrimidine-5-carboxamide](/img/structure/B5329851.png)
![7-(3-chlorophenyl)-4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5329880.png)
![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![3-{3-[4-(dimethylamino)phenyl]acryloyl}-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5329893.png)
